Carpoxidine

Descripción

While direct references to Carpoxidine are absent in the provided evidence, its structural and functional attributes can be inferred from related compounds in the flavonoid and epoxide families. Flavonoids are known for their antioxidant, anti-inflammatory, and catalytic properties, while epoxides are valued for their reactivity in polymerization and drug metabolism . Carpoxidine’s epoxide group suggests utility in cross-linking reactions or as a metabolic intermediate, akin to carbamazepine-10,11-epoxide, a bioactive metabolite studied via HPLC and gas chromatography .

Propiedades

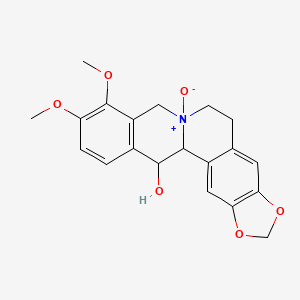

Número CAS |

66408-19-3 |

|---|---|

Fórmula molecular |

C20H21NO6 |

Peso molecular |

371.4 g/mol |

Nombre IUPAC |

16,17-dimethoxy-13-oxido-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol |

InChI |

InChI=1S/C20H21NO6/c1-24-15-4-3-12-14(20(15)25-2)9-21(23)6-5-11-7-16-17(27-10-26-16)8-13(11)18(21)19(12)22/h3-4,7-8,18-19,22H,5-6,9-10H2,1-2H3 |

Clave InChI |

OAZLDYLMBSFNAY-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CC[N+]3(C2)[O-])OCO5)O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carpoxidine can be synthesized through several methods, including:

Oxidation of Alkylbenzenes: This involves the oxidation of substituted alkylbenzenes with potassium permanganate (KMnO4) to yield substituted benzoic acids.

Oxidative Cleavage of Alkenes: This method uses oxidative cleavage to convert alkenes into carboxylic acids.

Hydrolysis of Nitriles: Carpoxidine can be prepared from nitriles by heating with aqueous acid or base.

Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO2) to yield a metal carboxylate, followed by protonation to give the carboxylic acid.

Industrial Production Methods: Industrial production of Carpoxidine typically involves large-scale synthesis using the above methods, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Análisis De Reacciones Químicas

Types of Reactions: Carpoxidine undergoes various chemical reactions, including:

Oxidation: Carpoxidine can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert Carpoxidine into corresponding alcohols or amines.

Substitution: Carpoxidine can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nucleophiles like cyanide (CN-) and hydroxide (OH-).

Major Products:

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted anilides.

Aplicaciones Científicas De Investigación

Carpoxidine has a wide range of applications in scientific research:

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including its use as a fungicide.

Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier for nanoparticles.

Mecanismo De Acción

The mechanism of action of Carpoxidine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Table 1: Comparative Physicochemical Properties

*Note: Carpoxidine data inferred from flavonoid and epoxide trends .

- Molecular Weight: Carpoxidine’s molecular weight (256.25 g/mol) positions it between lighter epoxides (e.g., carbamazepine-10,11-epoxide) and bulkier flavonoids (e.g., quercetin).

- Solubility: Its lower aqueous solubility (~50 mg/L) compared to hydroxyl-rich flavonoids (e.g., quercetin at 160 mg/L) may reflect reduced polarity due to the epoxide group .

Analytical Methodologies

Carpoxidine’s analysis may employ techniques validated for similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.